5-Bromo-2-methylpyridin-3-amine

Overview

Description

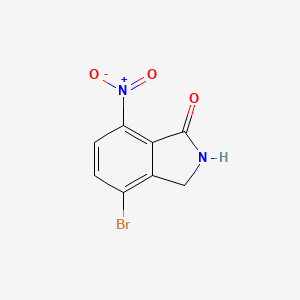

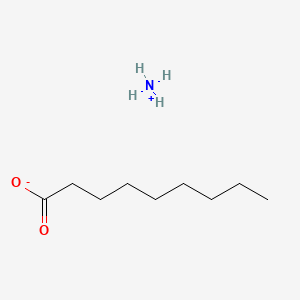

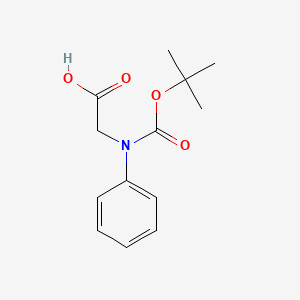

5-Bromo-2-methylpyridin-3-amine (5-BrMP) is an organic compound with a structure consisting of a pyridin-3-amine nucleus with a bromine atom attached to the 5-position of the ring. It is an important intermediate in the synthesis of many bioactive compounds, such as drugs and agrochemicals. 5-BrMP is a versatile compound due to its wide range of synthetic and biological applications.

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

5-Bromo-2-methylpyridin-3-amine has been utilized in the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. These derivatives, studied using Density Functional Theory (DFT), have shown potential as chiral dopants for liquid crystals and exhibited various biological activities including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Chemoselective Amination

Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, a compound related to this compound, has been achieved using palladium catalysis. This process facilitates exclusive bromide substitution in products (Stroup et al., 2007).

Investigation of Regioselectivity

The compound has also been involved in studies of regioselective displacement reactions with ammonia, leading to the synthesis of various pyrimidines and pyridines, demonstrating its versatility in organic synthesis (Doulah et al., 2014).

Copper-Catalyzed Amination

Copper-catalyzed amination reactions using similar bromopyridine compounds have been explored, yielding significant insights into the amination process and its applications in the synthesis of various aryl halides (Lang et al., 2001).

Reductive Amination

This compound is also relevant in the context of reductive amination processes. A study involving similar compounds like 5-ethyl-2-methylpyridine borane has been carried out for reductive aminations of ketones and aldehydes, highlighting its potential in organic synthesis (Burkhardt & Coleridge, 2008).

Radiosynthesis of Fluoropyridines

The compound has been a focus in the development of new methodologies for radiosynthesis. For instance, the radiosynthesis of 2-amino-5-[18F]fluoropyridines using palladium-catalyzed amination is one such application (Pauton et al., 2019).

Drug Discovery Intermediate

This compound has been an intermediate in drug discovery processes. Its derivatives have been synthesized and analyzed for various potential applications in medicinal chemistry (Li et al., 2012).

Safety and Hazards

5-Bromo-2-methylpyridin-3-amine is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is often used as a reagent in chemical reactions, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

5-Bromo-2-methylpyridin-3-amine is primarily used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it is coupled with arylboronic acids in the presence of a palladium catalyst to produce novel pyridine derivatives . The bromine atom in the this compound molecule is replaced by an aryl group from the arylboronic acid, forming a new carbon-carbon bond .

Biochemical Pathways

The compound plays a crucial role in the synthesis of novel pyridine derivatives via suzuki-miyaura cross-coupling reactions . These derivatives could potentially interact with various biochemical pathways, depending on their specific structures and functional groups .

Pharmacokinetics

The properties of the novel pyridine derivatives synthesized using this compound would be important to study in a pharmacological context .

Result of Action

For instance, one study reported that these derivatives exhibited anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the synthesis of novel pyridine derivatives. It interacts with various enzymes and proteins, facilitating reactions such as the Suzuki cross-coupling reaction. This compound can be converted to 5-bromo-2-methyl-3-pyridinol, which is used to make brominated dihydropyridines, substrates for palladium-catalyzed coupling reactions . These reactions are crucial for producing compounds used in treating central nervous system disorders.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit anti-thrombolytic, biofilm inhibition, and haemolytic activities . The compound’s derivatives have shown potential in inhibiting clot formation in human blood and biofilm formation, which are essential for preventing bacterial infections.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, leading to changes in gene expression. The compound’s derivatives have been studied using density functional theory (DFT) to understand their reactivity and potential as chiral dopants for liquid crystals

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its reactivity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and anti-thrombolytic activity. At higher doses, it may cause toxic or adverse effects . Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical activity

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity . Understanding the transport mechanisms can help optimize the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name |

5-bromo-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAXYISWNGGXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620889 | |

| Record name | 5-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914358-73-9 | |

| Record name | 5-Bromo-2-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914358-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Bromo-2-methylpyridin-3-amine a useful starting material for synthesizing new compounds?

A1: this compound is a valuable starting material due to its reactivity in the Suzuki cross-coupling reaction. [] This reaction allows for the efficient attachment of various arylboronic acids to the pyridine ring, creating a wide range of structurally diverse derivatives. [] This versatility makes it possible to explore the structure-activity relationship (SAR) of these derivatives and identify promising candidates for further biological evaluation.

Q2: What biological activities have been observed in the novel pyridine derivatives synthesized from this compound?

A2: The research highlights promising anti-thrombolytic and biofilm inhibition properties in some of the synthesized pyridine derivatives. [] Specifically, compound 4b demonstrated significant anti-thrombolytic activity, showing the highest percentage of clot lysis in human blood. [] Furthermore, compound 4f exhibited potent biofilm inhibition against Escherichia coli. [] These findings suggest the potential of these derivatives as lead compounds for developing new therapeutic agents.

Q3: How were computational chemistry methods employed in this research?

A3: Density functional theory (DFT) calculations, using the B3LYP/6-31G(d,p) basis set in the Gaussian 09 software, were crucial for understanding the electronic properties and reactivity of the synthesized compounds. [] Analysis of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole moments provided insights into potential reaction pathways and identified potential candidates as chiral dopants for liquid crystals. [] These computational studies complement the experimental findings and contribute to a comprehensive understanding of these novel pyridine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

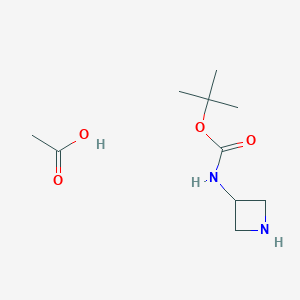

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)